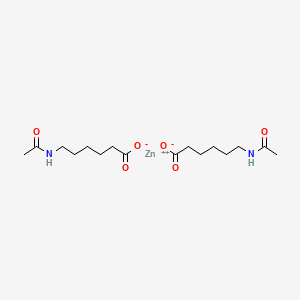

epsilon-Acetamidocaproic acid zinc salt

Vue d'ensemble

Description

Epsilon-Acetamidocaproic acid zinc salt, also known as Zinc acexamate, is a compound with the molecular formula C16H28N2O6Zn . It is ionized to zinc and epsilon-acetamidocaproic acid (AACA) . It has anti-inflammatory properties and acts by blocking the synthesis of prostaglandins by inhibiting cyclooxygenase .

Synthesis Analysis

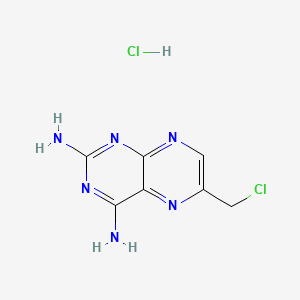

The synthesis of epsilon-Acetamidocaproic acid zinc salt involves the ionization of Zinc acexamate to zinc and epsilon-acetamidocaproic acid (AACA). The pharmacokinetics and tissue distribution of zinc and AACA have been evaluated in rats .Molecular Structure Analysis

The molecular structure of epsilon-Acetamidocaproic acid zinc salt is represented by the molecular formula C16H28N2O6Zn . The InChI representation of the compound isInChI=1S/2C8H15NO3.Zn/c2*1-7 (10)9-6-4-2-3-5-8 (11)12;/h2*2-6H2,1H3, (H,9,10) (H,11,12);/q;;+2/p-2 . Chemical Reactions Analysis

Zinc acexamate (ZAC) is ionized to zinc and epsilon-acetamidocaproic acid (AACA). The pharmacokinetics and tissue distribution of zinc and AACA have been evaluated in rats .Physical And Chemical Properties Analysis

The molecular weight of epsilon-Acetamidocaproic acid zinc salt is 409.8 g/mol . The compound has 2 hydrogen bond donors and 6 hydrogen bond acceptors .Applications De Recherche Scientifique

Gastroenterology

Zinc acexamate is widely recognized for its gastroprotective properties. It has been used effectively in the treatment of peptic ulcers due to its ability to inhibit gastric acid and pepsinogen secretion . This action helps in maintaining the integrity of the gastric mucosa and protecting against gastric lesions .

Dermatology

In dermatology, zinc acexamate’s anti-inflammatory properties make it beneficial for skin health. It aids in wound healing and has been used to treat various skin disorders, leveraging zinc’s role in cellular repair and immune function .

Oncology

While not directly used as a cancer treatment, zinc acexamate’s role in bolstering the immune system is under investigation for its potential adjunctive benefits in cancer therapy. Zinc is crucial for cell growth and immune responses, which are vital for patients undergoing cancer treatments .

Neurology

Zinc plays a pivotal role in brain health, affecting processes like neurogenesis and synaptic plasticity. Zinc acexamate could potentially be used to manage neurological diseases by modulating zinc levels in the central nervous system .

Cardiology

Research suggests that zinc is important for cardiovascular health. Zinc acexamate may have therapeutic potential in cardiology, particularly for patients with conditions like chronic kidney disease or type II diabetes mellitus, who are at higher risk for cardiovascular issues .

Immunology

Zinc acexamate has been studied for its effects on the immune system. Its ability to modulate immune responses makes it a candidate for treating conditions associated with immune dysfunction .

Endocrinology

Zinc is essential for the synthesis and activity of numerous enzymes and proteins, including those involved in endocrine functions. Zinc acexamate could support endocrine health by ensuring adequate zinc levels for hormonal processes .

Pharmacology

In pharmacology, zinc acexamate’s kinetics and mechanisms of action are of interest. Its interactions with other drugs and its effects on drug metabolism are important for understanding its therapeutic applications and potential side effects .

Mécanisme D'action

Target of Action

Zinc acexamate primarily targets the gastric mucosa, specifically the acid and pepsinogen secretion processes . It inhibits the increases in acid secretion induced by carbachol and 2-deoxy-D-glucose in the perfused stomach of the anaesthetized rat .

Mode of Action

Zinc acexamate interacts with its targets by decreasing acid and pepsinogen secretion in vivo . This interaction results in a decrease in gastric acid secretion and an increase in the presence of pepsinogen at the mucosal level .

Biochemical Pathways

Zinc acexamate affects several biochemical pathways. It plays a crucial role in maintaining the integrity of the gastric mucosa and exerts a gastroprotective action against gastric lesions . It also inhibits the enzyme nicotinamide adenine dinucleotide phosphate oxidase (NADPH-Oxidase), which is involved in the production of reactive oxygen species .

Pharmacokinetics

The uptake of zinc as acexamic acid salt in the small intestine of the anaesthetized rat is a two-phase process. The first phase is rapid mucosal binding, which involves about 30 percent of the initially perfused zinc. The second phase is characterized as an apparent absorption step . In rats with acute renal failure, the pharmacokinetics were significantly altered due to changes in both the hepatic/intestinal metabolism and urinary excretion .

Result of Action

The result of zinc acexamate’s action is a decrease in gastric acid and pepsinogen secretion, which may explain its antiulcer activity . It has been shown to be effective in the treatment of peptic ulcer .

Safety and Hazards

Orientations Futures

Zinc plays a pivotal role in various zinc enzymes, which are crucial in the maintenance of liver function. Patients with chronic liver diseases (CLDs) usually have lower concentrations of zinc, which decrease further as liver fibrosis progresses . Recent studies have revealed the putative mechanisms by which Zn deficiency evokes a variety of metabolic abnormalities in chronic liver disease . Future research may focus on the beneficial effects of Zn administration in patients with chronic liver disease .

Propriétés

IUPAC Name |

zinc;6-acetamidohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H15NO3.Zn/c2*1-7(10)9-6-4-2-3-5-8(11)12;/h2*2-6H2,1H3,(H,9,10)(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVJDDLLVRRIOL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCCC(=O)[O-].CC(=O)NCCCCCC(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O6Zn | |

| Record name | zinc acexamate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220304 | |

| Record name | epsilon-Acetamidocaproic acid zinc salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

epsilon-Acetamidocaproic acid zinc salt | |

CAS RN |

70020-71-2 | |

| Record name | epsilon-Acetamidocaproic acid zinc salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070020712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epsilon-Acetamidocaproic acid zinc salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZINC ACEXAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/811D513Q1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(6-Chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B1214054.png)

![Bicyclo[2.2.1]heptane-2,5-dione](/img/structure/B1214066.png)

![(2S)-5-amino-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]-[2-[2,3-di(tetradecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl]amino]-5-oxopentanoic acid](/img/structure/B1214070.png)

![N-[[6-cyano-5-(ethylamino)-3-methyl-2-pyrazinyl]methyl]-N-phenylacetamide](/img/structure/B1214072.png)